Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-
Brand Name: Vulcanchem
CAS No.: 64346-72-1
VCID: VC18694831
InChI: InChI=1S/C18H22N2O2/c1-4-20(5-2)16-13-15(11-12-17(16)22-3)19-18(21)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3,(H,19,21)
SMILES:
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol

Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-

CAS No.: 64346-72-1

Cat. No.: VC18694831

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- - 64346-72-1

Specification

CAS No. 64346-72-1
Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
IUPAC Name N-[3-(diethylamino)-4-methoxyphenyl]benzamide
Standard InChI InChI=1S/C18H22N2O2/c1-4-20(5-2)16-13-15(11-12-17(16)22-3)19-18(21)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3,(H,19,21)
Standard InChI Key QQNXJCNADYMERX-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)OC

Introduction

"Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-" is a synthetic organic compound belonging to the benzamide family, characterized by its amide group attached to a substituted aromatic ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug development and biological activity studies.

Synthesis Pathways

The synthesis of "Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-" typically involves:

  • Amide Bond Formation:

    • The reaction of 3-(diethylamino)-4-methoxyaniline with benzoyl chloride or benzoic acid derivatives under basic conditions.

    • Catalysts such as triethylamine or pyridine are often employed to facilitate the reaction.

  • Purification:

    • Techniques such as recrystallization or column chromatography are used to isolate the product.

These methods ensure high yields and purity suitable for further characterization.

Characterization Techniques

The structural and chemical characterization of this compound employs advanced spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR confirm the positions of functional groups.

  • Infrared Spectroscopy (IR):

    • Identifies characteristic amide (C=OC=O) and aromatic (CHC-H) stretching vibrations.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • X-Ray Crystallography:

    • Provides detailed three-dimensional structural information.

Biological Activity

Compounds within this class have shown potential in various pharmacological applications:

  • Antimicrobial Activity:

    • Substituted benzamides have demonstrated efficacy against bacterial strains like E. coli and S. aureus.

  • Cytotoxicity:

    • Preliminary studies suggest low toxicity in human cell lines, making them candidates for drug development.

Applications in Medicinal Chemistry

"Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-" is being explored for:

  • Drug Design:

    • The electron-donating groups enhance receptor binding affinity in certain biological targets.

  • Pharmacokinetics Studies:

    • Its solubility profile supports favorable absorption and distribution characteristics.

Limitations and Future Directions

While promising, further research is needed to fully understand its:

  • Mechanism of Action:

    • Detailed studies on interaction with biological targets are required.

  • Toxicological Profile:

    • Long-term safety data must be established for clinical applications.

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